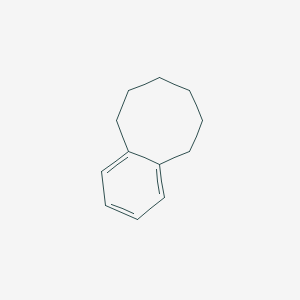

5,6,7,8,9,10-Hexahydrobenzocyclooctene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7,8,9,10-hexahydrobenzo[8]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKYNRATSQVVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=CC=CC=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148114 | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-69-3 | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6,7,8,9,10 Hexahydrobenzocyclooctene and Its Derivatives

Foundational Synthetic Routes to the Hexahydrobenzocyclooctene Core

The fundamental approaches to constructing the 5,6,7,8,9,10-hexahydrobenzocyclooctene framework primarily rely on classical cyclization and reduction reactions. These methods form the bedrock for accessing this important carbocyclic system.

Cyclization Reactions Utilizing Lewis Acid Catalysis (e.g., TiCl₄)

Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation represents a powerful tool for the formation of the benzocyclooctene (B12657369) ring system. Titanium tetrachloride (TiCl₄) is a commonly employed Lewis acid in this context, facilitating the cyclization of suitable acyclic precursors. iitm.ac.innih.govrsc.org The reaction typically involves the generation of a carbocation intermediate from a precursor bearing a phenyl group and a reactive alkyl chain, which then undergoes electrophilic attack on the aromatic ring to forge the eight-membered cycle.

The efficiency of this cyclization is dependent on several factors, including the nature of the substrate, the solvent, and the reaction temperature. For instance, the intramolecular cyclization of ω-phenyl-1-alkenes can be promoted by Lewis acids to yield benz-fused cycloalkanes. While specific examples detailing the synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene via TiCl₄-catalyzed cyclization of a direct precursor are not extensively documented in readily available literature, the general applicability of this method to the formation of similar carbocyclic rings is well-established. nih.gov

A plausible synthetic route would involve a precursor such as 1-phenyl-7-octene or a related derivative with a terminal leaving group. The Lewis acid would activate the alkene or the leaving group, initiating the intramolecular cyclization.

Table 1: Representative Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Reactions for Benz-fused Carbocycle Synthesis No specific data for the direct synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene was found in the search results. The table below is a generalized representation based on analogous reactions.

| Precursor | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) |

| ω-Aryl-alkene/alkanol | TiCl₄ | Dichloromethane | -78 to rt | Benz-fused cycloalkane | Moderate to Good |

| Phenylalkyl halide | TiCl₄ | Nitrobenzene | rt | Benz-fused cycloalkane | Moderate |

Catalytic Hydrogenation of Benzocyclooctene Precursors (e.g., Palladium, Nickel Catalysts)

Catalytic hydrogenation is a crucial method for the synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene from unsaturated benzocyclooctene precursors, such as benzocyclooctadiene or benzocyclooctatetraene. This reaction involves the addition of hydrogen across the double bonds of the eight-membered ring, leading to the saturated carbocyclic framework. masterorganicchemistry.commdpi.com

Palladium Catalysts: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. masterorganicchemistry.comresearchgate.net The hydrogenation is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. The reaction conditions, including hydrogen pressure and temperature, can be optimized to achieve complete saturation of the cycloalkene ring while leaving the aromatic ring intact. The stereochemistry of the hydrogenation often results in the syn-addition of hydrogen atoms to the same face of the double bond. masterorganicchemistry.com

Nickel Catalysts: Nickel-based catalysts, such as Raney nickel or nickel on a solid support, also serve as efficient catalysts for the hydrogenation of benzocyclooctene precursors. mdpi.comgoogle.com Nickel catalysts can be particularly useful for large-scale preparations due to their lower cost compared to palladium. The reaction conditions are generally similar to those used with palladium catalysts, although higher temperatures or pressures may sometimes be required to achieve comparable results. mdpi.com

Table 2: Catalytic Hydrogenation of Benzocyclooctene Precursors Specific yield and detailed conditions for the direct hydrogenation to 5,6,7,8,9,10-hexahydrobenzocyclooctene are not explicitly detailed in the search results. The data below is representative of typical hydrogenation reactions of similar substrates.

| Precursor | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |

| Benzocyclooctadiene | 10% Pd/C | Ethanol | 1-5 | 25-50 | 5,6,7,8,9,10-Hexahydrobenzocyclooctene |

| Benzocyclooctatetraene | Raney Ni | Methanol | 50-100 | 80-120 | 5,6,7,8,9,10-Hexahydrobenzocyclooctene |

Advanced Strategies for the Construction of Eight-Membered Carbocyclic and Heterocyclic Analogues

More sophisticated synthetic methods, often employing transition metal catalysis, have been developed for the construction of the challenging eight-membered ring system found in hexahydrobenzocyclooctene and its heterocyclic counterparts. These strategies offer greater control over selectivity and functional group tolerance.

Transition Metal-Catalyzed Intramolecular Cyclizations

The formation of medium-sized rings through intramolecular cyclization is a formidable challenge in organic synthesis. Transition metal catalysis has emerged as a powerful tool to overcome the inherent difficulties associated with these transformations.

Palladium-catalyzed intramolecular cyclizations have been extensively explored for the synthesis of a variety of carbocyclic and heterocyclic systems, including those with eight-membered rings. nih.gov These reactions often proceed through mechanisms such as intramolecular Heck reactions, allylic alkylations, or C-H activation pathways.

For instance, the palladium-catalyzed intramolecular coupling of an aryl halide with a tethered alkene or alkyne can lead to the formation of the benzocyclooctene core. The choice of ligands, bases, and reaction conditions is critical for achieving high yields and selectivities in these cyclizations. While direct examples for the synthesis of the parent 5,6,7,8,9,10-hexahydrobenzocyclooctene are not prevalent, the methodology has been successfully applied to construct complex polycyclic systems containing eight-membered rings.

Table 3: Palladium-Mediated Intramolecular Cyclizations for Eight-Membered Ring Formation The following table presents generalized data for palladium-catalyzed formation of eight-membered rings, as specific data for the target molecule was not available.

| Substrate Type | Palladium Catalyst | Ligand | Base | Solvent | Product Type |

| Aryl halide with tethered alkene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | Benzofused carbocycle |

| Dienyne | [Pd₂(dba)₃]·CHCl₃ | P(o-tol)₃ | - | Acetonitrile | Bicyclic system with 8-membered ring |

Copper-catalyzed intramolecular cyclizations have also proven to be effective for the synthesis of eight-membered rings. nih.gov These reactions can proceed through various mechanisms, including radical pathways or coupling reactions involving organocopper intermediates. Copper catalysts are often more economical than their palladium counterparts, making them attractive for synthetic applications.

The intramolecular cyclization of substrates bearing, for example, a vinyl or aryl halide and a nucleophilic tether can be facilitated by copper catalysts. The development of new ligand systems for copper has expanded the scope and efficiency of these transformations, allowing for the synthesis of complex molecular architectures containing medium-sized rings. As with palladium catalysis, the direct application to the synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene is not widely reported, but the potential of this methodology is evident from related transformations.

Table 4: Copper-Catalyzed Intramolecular Cyclizations for Eight-Membered Ring Formation This table provides a general overview of copper-catalyzed cyclizations for eight-membered rings based on analogous reactions, due to a lack of specific data for the target compound.

| Substrate Type | Copper Catalyst | Ligand | Base | Solvent | Product Type |

| o-Alkynylphenyl derivatives | CuI | None | Cs₂CO₃ | DMF | Benzofused heterocycle |

| Alkene with tethered nucleophile | Cu(OTf)₂ | Chiral bisphosphine | - | Toluene | Enantioenriched carbocycle |

Gold and Indium-Mediated Annulations for Bridged Cyclic Systems

Gold and indium catalysts have emerged as powerful tools in the synthesis of complex cyclic systems, including bridged structures that can be precursors to or derivatives of hexahydrobenzocyclooctene. These metals, acting as soft π-acids, can activate alkynes and allenes towards nucleophilic attack, initiating cascade reactions that rapidly build molecular complexity.

Gold-catalyzed reactions, in particular, have been employed in bicyclic annulations. For instance, the reaction of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles, catalyzed by a gold complex, leads to the formation of indolizine (B1195054) derivatives. nih.gov The proposed mechanism involves the gold catalyst activating the allene, which is then attacked by the alkyne, leading to a vinyl gold carbene intermediate. This intermediate is then trapped by the isoxazole (B147169) to form the bicyclic product. nih.gov While not a direct synthesis of the hexahydrobenzocyclooctene core, this methodology demonstrates the potential of gold catalysis in constructing fused ring systems through annulation.

Similarly, gold and scandium bimetallic systems have been used for the regiodivergent formal [5+2]- and [4+2]-annulation reactions of indole (B1671886) derivatives with cyclopropane-1,1-diesters bearing an alkynyl group. researchgate.net This relay catalysis enables the formation of tetracyclic indole scaffolds, showcasing the ability of these catalytic systems to construct complex polycyclic frameworks. researchgate.net Indium catalysts have also been shown to be effective in promoting [5+2] cycloadditions to form highly functionalized seven-membered rings fused to an indole core. researchgate.net These examples highlight the utility of gold and indium catalysis in annulation strategies that could be adapted for the synthesis of benzocyclooctene derivatives.

Cobalt-Catalyzed Atroposelective Synthesis of Bridged Biaryls

The synthesis of axially chiral bridged biaryls, which can be considered derivatives of the hexahydrobenzocyclooctene system, represents a significant challenge in organic synthesis. Cobalt catalysis has emerged as a sustainable and efficient approach for the atroposelective C-H arylation to construct these structures. nih.govresearchgate.net This methodology provides access to enantioenriched biaryl-2-amines in good yields and with high enantioselectivities. nih.govresearchgate.net

The reaction typically employs an easily accessible cobalt(II) salt and a chiral salicyloxazoline ligand. nih.govresearchgate.net This catalytic system enables the dynamic kinetic asymmetric transformation of prochiral biaryl precursors. The utility of this method is demonstrated by its scalability and the potential for diverse transformations of the resulting chiral products. nih.govresearchgate.net While the direct application to 5,6,7,8,9,10-hexahydrobenzocyclooctene is not explicitly detailed, the principles of cobalt-catalyzed atroposelective C-H functionalization are highly relevant for creating chiral derivatives with a bridged biaryl core. Such compounds are of significant interest due to their presence in bioactive molecules and their application as chiral ligands in asymmetric catalysis. nih.gov

| Catalyst System | Ligand | Key Transformation | Product Type | Ref |

| Cobalt(II) salt | Salicyloxazoline | Atroposelective C-H arylation | Axially chiral biaryl amines | nih.govresearchgate.net |

| Co(OAc)₂ | SPDO | Aerobic oxidative coupling/desymmetrization | Chiral diaxial bridged biaryls | nih.gov |

Radical and Cationic Cyclization Pathways in Benzocyclooctene Ring Formation

Radical and cationic cyclizations are powerful methods for the formation of cyclic structures, including the eight-membered ring of benzocyclooctenes. These reactions proceed through highly reactive intermediates, allowing for the construction of carbon-carbon bonds under mild conditions.

Radical cyclizations typically involve three main steps: the generation of a radical, the intramolecular cyclization onto a multiple bond, and the quenching of the resulting cyclized radical. wikipedia.org The efficiency of these reactions depends on the rate of cyclization being faster than competing side reactions. wikipedia.org For the formation of benzocyclooctene rings, a key challenge is to favor the desired 8-endo-trig cyclization, which is often kinetically less favorable than smaller ring formations. However, by careful substrate design, such as using acyl radical intermediates, it is possible to achieve the formation of larger rings. researchgate.net

Cationic cyclizations, on the other hand, involve the generation of a carbocation that is then trapped intramolecularly by a nucleophile, such as an alkene or an aromatic ring. These reactions are often initiated by a Lewis or Brønsted acid. The formation of the benzocyclooctene ring via a cationic pathway would typically involve the generation of a cation on a side chain attached to the benzene (B151609) ring, followed by an intramolecular electrophilic attack on the aromatic ring. The regioselectivity of this cyclization is governed by the stability of the resulting intermediate.

| Cyclization Type | Key Intermediate | Ring Formation | Key Considerations | Ref |

| Radical Cyclization | Carbon-centered radical | Intramolecular attack on a multiple bond | Cyclization rate vs. side reactions, regioselectivity (exo vs. endo) | wikipedia.org |

| Cationic Cyclization | Carbocation | Intramolecular electrophilic attack | Stability of intermediates, regioselectivity | N/A |

Intramolecular Rearrangement Reactions

Intramolecular rearrangements offer another strategic avenue for the synthesis of the benzocyclooctene framework. These reactions often involve the transformation of a pre-existing ring system into the desired eight-membered ring through a series of bond-breaking and bond-forming events.

Pericyclic reactions, such as sigmatropic rearrangements, can be employed to expand a smaller ring into the eight-membered benzocyclooctene system. A classic example is the Claisen rearrangement. A synthetic strategy has been developed that utilizes a nickel-catalyzed cycloetherification followed by a Claisen rearrangement to produce eight-membered nitrogen-containing heterocycles. nih.gov This approach could be conceptually adapted to carbocyclic systems.

Ring expansion strategies, in general, are valuable for the synthesis of medium-sized rings, which are often challenging to form through direct cyclization due to unfavorable entropic and enthalpic factors. whiterose.ac.uk Cascade reactions involving a cyclization followed by a ring expansion can circumvent these difficulties by proceeding through smaller, more readily formed cyclic intermediates. whiterose.ac.uk For instance, a vinylaziridine can undergo a strain-releasing pericyclic ring expansion to form larger azacycles. mdpi.com

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. numberanalytics.com This reaction can be a key step in the synthesis of lactams, which are cyclic amides. When applied to a cyclic ketone precursor, the Beckmann rearrangement can effect a ring expansion, providing a route to larger ring systems.

Specifically, this rearrangement has been utilized in the synthesis of bridged benzazocines, which are nitrogen-containing analogues of the benzocyclooctene system. The reaction is typically induced by an acid, which protonates the oxime hydroxyl group, facilitating the migration of the alkyl group anti to the leaving group. organic-chemistry.org The mechanism involves the concerted migration of an alkyl or aryl group to the nitrogen atom with the simultaneous departure of a leaving group. numberanalytics.com A variety of reagents can be used to promote this rearrangement, including strong Brønsted acids like sulfuric acid, as well as other activating agents. researchgate.net The Beckmann rearrangement is a powerful tool for ring expansion and has been instrumental in the synthesis of complex molecules, including the industrial production of caprolactam, the precursor to Nylon 6. numberanalytics.com

| Rearrangement Type | Starting Material | Product | Key Features | Ref |

| Claisen Rearrangement | Allyl vinyl ether derivative | γ,δ-Unsaturated carbonyl compound | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement | nih.gov |

| Beckmann Rearrangement | Oxime | Amide or Lactam | Acid-catalyzed, ring expansion of cyclic oximes | numberanalytics.commasterorganicchemistry.com |

Dipolar Cyclization/Fragmentation Strategies for Eight-Membered Ring Systems

The construction of eight-membered rings is often challenging due to unfavorable enthalpic and entropic barriers. researchgate.net Dipolar cyclization/fragmentation strategies offer an elegant solution to this problem. This approach involves an intramolecular cycloaddition of a dipole with a dipolarophile to form a bicyclic intermediate, which then undergoes a fragmentation reaction to yield the desired eight-membered ring.

One such strategy involves the intramolecular [4+3] cycloaddition of an α-halo hydroxamate ester tethered to a furan (B31954) unit. cam.ac.uk The resulting bridged polycycle can then fragment under acidic conditions to afford a macrocyclic hydroxamate. This methodology has been used to create a library of macrocycles, demonstrating its versatility. cam.ac.uk

Another example is a dipolar cyclization/fragmentation strategy for the catalytic asymmetric synthesis of chiral eight-membered lactams. researchgate.net While the specific details of the dipolar species are not provided in the abstract, this approach highlights the potential for creating complex and stereochemically defined eight-membered rings. The synthesis of medium-sized and macrocyclic rings often benefits from these types of cascade reactions that avoid direct, and often difficult, end-to-end cyclizations. whiterose.ac.uk

Green Chemistry Principles in the Synthesis of Hexahydrobenzocyclooctene and Analogues

The application of green chemistry principles to the synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene and its derivatives is a critical endeavor aimed at minimizing the environmental impact of their production. This section explores the implementation of key green chemistry concepts, including atom economy, the use of renewable feedstocks, and the application of environmentally benign solvents and catalysts, in the synthesis of these compounds.

A significant focus in the green synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene is the principle of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. rsc.orgjocpr.com Traditional multi-step syntheses of complex molecules can generate substantial waste. rsc.org However, reactions with high atom economy, such as addition reactions, are inherently more sustainable. jocpr.com For instance, the synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene can be envisioned through the catalytic hydrogenation of a suitable precursor like benzocyclooctatetraene. This type of reaction, in principle, can achieve 100% atom economy as all hydrogen atoms are incorporated into the final saturated product. rsc.org

Another cornerstone of green chemistry is the utilization of renewable feedstocks . researchgate.net The chemical industry has traditionally relied on fossil fuels, which are depleting resources. researchgate.net A greener approach to synthesizing aromatic compounds like the benzene ring in 5,6,7,8,9,10-hexahydrobenzocyclooctene involves the use of biomass. nih.govorganic-chemistry.org Lignocellulose, a major component of plant biomass, is a rich source of aromatic compounds. nih.govorganic-chemistry.org Through processes like catalytic fast pyrolysis, lignocellulosic biomass can be converted into a variety of aromatic platform chemicals. rsc.org While direct synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene from these bio-derived aromatics is an area of ongoing research, the potential to move away from petrochemical sources is a significant step towards sustainability. nih.gov

The choice of solvents and catalysts plays a pivotal role in the environmental footprint of a chemical synthesis. Many conventional organic solvents are volatile, toxic, and flammable, posing risks to human health and the environment. rsc.org Green chemistry encourages the use of environmentally benign solvents such as water, supercritical fluids (like CO2), or even solvent-free reaction conditions. rsc.orgrsc.org For example, catalytic hydrogenation of polycyclic aromatic hydrocarbons has been successfully carried out in supercritical carbon dioxide, which is a non-toxic and non-flammable solvent. rsc.org

Solvent-free approaches, such as mechanochemistry (ball milling), offer a promising alternative by initiating chemical reactions through mechanical energy, thus eliminating the need for solvents altogether. mdpi.commdpi.comresearchgate.net This technique has been applied to the synthesis of various polycyclic aromatic hydrocarbons and could be adapted for the synthesis of 5,6,7,8,9,10-hexahydrobenzocyclooctene and its analogues. mdpi.commdpi.com

Furthermore, the development of environmentally benign catalysts is crucial. rsc.orgnih.gov Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled. rsc.org For the hydrogenation of aromatic rings, catalysts based on supported palladium have been investigated. rsc.org Greener alternatives to traditional catalysts are also being explored, such as the use of rhodium catalysts with an in-situ hydrogen source from an aluminum-water system, which avoids the need for handling explosive hydrogen gas. mdpi.com Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in green synthesis. nih.govtudelft.nl While specific applications to 5,6,7,8,9,10-hexahydrobenzocyclooctene are not yet widely reported, the potential for enzymes to perform selective reductions under mild, aqueous conditions makes this an attractive area for future research. nih.govtudelft.nl

The following interactive data table summarizes and compares key parameters of a traditional synthetic approach to 5,6,7,8,9,10-hexahydrobenzocyclooctene with potential greener alternatives, highlighting the advantages of incorporating green chemistry principles.

Interactive Data Table: Comparison of Synthetic Methodologies for 5,6,7,8,9,10-Hexahydrobenzocyclooctene

| Parameter | Traditional Synthesis (Example) | Greener Alternative 1: Catalytic Hydrogenation with In-situ H2 | Greener Alternative 2: Solvent-Free Mechanochemical Synthesis |

| Starting Material | Benzocyclooctene precursor from petrochemical sources | Benzocyclooctatetraene | Benzocyclooctatetraene |

| Solvent | Toluene or other volatile organic compounds | Water | None |

| Catalyst | Homogeneous catalyst (e.g., Wilkinson's catalyst) | Heterogeneous supported Rhodium catalyst | None or solid-state catalyst |

| Hydrogen Source | High-pressure H2 gas | Al-H2O system | Not applicable |

| Temperature | Elevated temperatures | Room to moderate temperatures | Room temperature |

| Pressure | High pressure | Atmospheric pressure | Not applicable |

| Atom Economy | Lower, due to potential side reactions and catalyst ligands | High (approaching 100%) | High (approaching 100%) |

| Environmental Impact | Use of hazardous solvents, high energy consumption, potential for metal contamination | Reduced solvent waste, safer hydrogen source, lower energy consumption | Elimination of solvent waste, low energy consumption |

| Recyclability | Difficult catalyst recovery | Easy catalyst separation and recycling | No solvent to recycle |

Reaction Chemistry and Mechanistic Studies of 5,6,7,8,9,10 Hexahydrobenzocyclooctene Systems

Reactivity of the Cyclooctene (B146475) Moiety

The cyclooctene portion of 5,6,7,8,9,10-hexahydrobenzocyclooctene serves as a focal point for a variety of addition and oxidation reactions, characteristic of unsaturated hydrocarbons. The reactivity of this double bond is influenced by the adjacent bulky benzene (B151609) ring, which can introduce steric hindrance and affect the stereochemical outcome of these transformations.

The double bond in the cyclooctene ring is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, leading to the formation of addition products where the electrophile and a nucleophile have added across the double bond. The regioselectivity and stereoselectivity of these additions are key areas of mechanistic study. For instance, the addition of hydrogen halides (HX) or halogens (X₂) would be expected to follow Markovnikov's rule, where the electrophilic species adds to the carbon atom of the double bond that results in the more stable carbocation.

| Reagent | Product Type | Mechanistic Feature |

| HBr | Bromoalkane | Follows Markovnikov's rule, proceeding through a secondary carbocation. |

| Br₂ | Dibromoalkane | Involves a cyclic bromonium ion intermediate, leading to anti-addition. |

| H₂O/H⁺ | Alcohol | Acid-catalyzed hydration, proceeding through a carbocation intermediate. |

This table is based on general principles of electrophilic addition reactions and serves as an illustrative guide.

The olefinic bond in 5,6,7,8,9,10-hexahydrobenzocyclooctene can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The process involves the syn-addition of two hydrogen atoms across the double bond, resulting in the formation of the fully saturated derivative, perhydrobenzocyclooctene. The reaction is generally highly efficient and proceeds under mild conditions.

| Catalyst | Product | Stereochemistry |

| Pd/C | Perhydrobenzocyclooctene | Syn-addition |

| PtO₂ | Perhydrobenzocyclooctene | Syn-addition |

| Raney Ni | Perhydrobenzocyclooctene | Syn-addition |

This table presents common catalysts for catalytic hydrogenation and the expected product and stereochemistry.

The double bond of the cyclooctene moiety is also a site for various oxidation reactions, which can introduce oxygen-containing functional groups into the molecule. The choice of oxidizing agent determines the nature of the resulting product. For example, reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. More vigorous oxidation with reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to cleavage of the carbon-carbon double bond, forming diols, dicarbonyl compounds, or dicarboxylic acids, depending on the reaction conditions.

| Oxidizing Agent | Product Type | Key Intermediate/Feature |

| m-CPBA | Epoxide | Concerted epoxidation mechanism. |

| OsO₄/NMO | Diol | Syn-dihydroxylation via a cyclic osmate ester. |

| O₃, then Zn/H₂O | Dialdehyde | Ozonolysis with reductive workup. |

| KMnO₄ (cold, dilute) | Diol | Syn-dihydroxylation. |

| KMnO₄ (hot, acidic) | Dicarboxylic acid | Oxidative cleavage of the double bond. |

This table summarizes the outcomes of various oxidation reactions on the cyclooctene double bond.

Electrophilic Aromatic Substitution on the Fused Benzene Ring

The benzene ring of 5,6,7,8,9,10-hexahydrobenzocyclooctene, while generally less reactive than the cyclooctene double bond, can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. masterorganicchemistry.com The fused aliphatic ring acts as an electron-donating group, which activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to the point of fusion. mnstate.edu

The general mechanism for EAS involves two main steps:

Attack of the electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The regioselectivity of these reactions on 5,6,7,8,9,10-hexahydrobenzocyclooctene would favor substitution at the positions ortho and para to the fused aliphatic ring, though steric hindrance from the cyclooctene moiety might influence the product distribution. mnstate.edu

| Reaction | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho- and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho- and para-bromo derivatives |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | Ortho- and para-acyl derivatives |

This table outlines common electrophilic aromatic substitution reactions and their expected outcomes on the benzene ring of the title compound.

Derivatization Strategies for Polycyclic Hydrocarbons

The dual reactivity of 5,6,7,8,9,10-hexahydrobenzocyclooctene allows for a wide range of derivatization strategies to produce functionalized polycyclic hydrocarbons. libretexts.org These strategies can be designed to selectively modify either the aliphatic or the aromatic part of the molecule, or both sequentially.

For instance, initial functionalization of the cyclooctene ring via oxidation can introduce hydroxyl or carbonyl groups, which can then serve as handles for further synthetic transformations. researchgate.net Subsequent electrophilic aromatic substitution on the benzene ring can then be used to introduce additional functional groups. Conversely, the aromatic ring can be functionalized first, and the resulting substituent can influence the reactivity of the cyclooctene double bond in a subsequent step. The synthesis of novel derivatives often involves a multi-step approach combining reactions that target each part of the molecule. nih.gov

Conformational Analysis and Stereochemical Investigations of 5,6,7,8,9,10 Hexahydrobenzocyclooctene and Medium Sized Rings

Experimental Probing of Conformational Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the experimental investigation of conformational dynamics in solution. Techniques such as variable-temperature NMR and the measurement of residual dipolar couplings provide detailed insights into the structural and dynamic properties of flexible molecules like 5,6,7,8,9,10-hexahydrobenzocyclooctene.

Variable-temperature (VT) NMR spectroscopy is a primary method for studying dynamic processes such as ring inversions that occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these conformational interchanges. For medium-sized rings, these barriers are often in a range that is amenable to study by VT-NMR.

Dynamic NMR (DNMR) experiments on 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene have allowed for the characterization of the energy barriers for the interconversion between these conformers. Lineshape analysis of the ¹H NMR spectra at various temperatures has been instrumental in quantifying the kinetics of these processes. The interconversion between the chair and twist-boat forms, as well as the inversion within the twist-boat conformation, have been elucidated.

For instance, the activation barriers for the chair to twist-boat (C → TB) and the twist-boat to its inverted form (TB → TB') interconversions have been determined. These studies reveal that the conformational landscape is governed by relatively high energy barriers, leading to distinct signals for each conformer at low temperatures. As the temperature is increased, these signals broaden and eventually coalesce as the rate of interconversion increases.

| Interconversion Pathway | Activation Barrier (ΔG‡) (kcal/mol) |

| Chair (C) to Twist-Boat (TB) | ~10.0 |

| Twist-Boat (TB) to Inverted Twist-Boat (TB') | ~7.8 |

Note: Data is for the analogue 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene and serves as an illustrative example.

Residual dipolar couplings (RDCs) have emerged as a powerful NMR parameter for obtaining long-range structural and dynamic information. In an isotropic solution, the rapid tumbling of molecules averages dipolar couplings to zero. However, by dissolving the molecule in a dilute liquid crystalline medium, a small degree of molecular alignment is introduced, leading to measurable RDCs.

RDCs are particularly useful for characterizing the dynamics of aromatic rings. The orientation of the aromatic ring relative to the rest of the molecule can be precisely determined from RDC data. For a molecule like 5,6,7,8,9,10-hexahydrobenzocyclooctene, RDCs can provide information on the average orientation of the benzene (B151609) ring with respect to the flexible cyclooctene (B146475) moiety.

Furthermore, RDC-mediated exchange contributions, measured through NMR relaxation dispersion experiments, can distinguish between different models of aromatic ring dynamics, such as continuous diffusive rotation versus discrete, jump-like flips. ucl.ac.ukrsc.org By comparing experimental RDCs with values calculated from structural models, it is possible to validate conformational ensembles and gain a deeper understanding of the motional modes of the aromatic ring. ucl.ac.uk

The analysis of NMR lineshapes as a function of temperature provides detailed information about the mechanisms of conformational exchange. In the case of 5,6,7,8,9,10-hexahydrobenzocyclooctene and its analogues, the interconversion between different conformers, such as chair and twist-boat forms, involves complex pathways.

Studies on related systems have shown that the interconversion pathways can be elucidated by detailed lineshape analysis. For example, in 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, the interconversion between the chair and twist-boat conformations is believed to proceed through a high-energy twist intermediate. The activation barriers determined from DNMR studies correspond to the transition states along these pathways.

The exchange mechanisms can be modeled using theoretical calculations, and the predicted spectral changes can be compared with experimental data to validate the proposed pathways. This combination of experimental NMR and theoretical analysis is a powerful approach for understanding the intricate conformational dynamics of medium-sized rings.

Computational Approaches to Conformational Landscape Elucidation

Computational chemistry provides a complementary approach to experimental methods for exploring the conformational landscape of molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for identifying stable conformers, determining energy barriers, and visualizing conformational transitions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational preferences of medium-sized molecules.

For 5,6,7,8,9,10-hexahydrobenzocyclooctene, DFT calculations can be used to optimize the geometries of various possible conformations, such as chair, boat, and twist-boat forms. By calculating the single-point energies of these optimized structures, their relative stabilities can be determined.

Furthermore, DFT can be employed to map the potential energy surface for conformational interconversions. By identifying the transition state structures connecting different conformers, the energy barriers for these processes can be calculated. These calculated barriers can then be compared with the experimental values obtained from VT-NMR studies to validate the computational model. For the analogue 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, DFT calculations have been shown to be in good agreement with experimental findings regarding the relative energies of the chair and twist-boat conformations and the barriers for their interconversion.

| Conformer | Relative Energy (kcal/mol) (DFT Calculation) |

| Chair (C) | 0.0 |

| Twist-Boat (TB) | ~1.5 |

| Twist (T) - Transition State | ~7.5 |

Note: Data is for the analogue 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene and serves as an illustrative example.

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational transitions and the pathways they follow.

For a flexible molecule like 5,6,7,8,9,10-hexahydrobenzocyclooctene, standard MD simulations may not be sufficient to sample all relevant conformations, especially if the energy barriers between them are high. Enhanced sampling techniques, such as Replica-Exchange with Solute Tempering Molecular Dynamics (REST-MD), can be employed to overcome this limitation.

In REST-MD, multiple simulations (replicas) of the solute are run in parallel at different temperatures. By allowing exchanges between these replicas, the system can more easily cross high energy barriers, leading to a more thorough exploration of the conformational space. This method can be used to identify the full range of accessible conformations and to study the mechanisms of interconversion between them. The resulting trajectories can be analyzed to determine the populations of different conformers and the rates of transitions, providing a comprehensive understanding of the molecule's dynamic behavior in solution.

Molecular Modeling for Preferred Conformations

Molecular modeling is a critical computational tool used to predict the three-dimensional structures and relative stabilities of different conformers of a molecule. Methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy of various spatial arrangements of atoms, thereby identifying the most stable, or preferred, conformations.

For a molecule like 5,6,7,8,9,10-Hexahydrobenzocyclooctene, which features a medium-sized eight-membered ring fused to a benzene ring, the conformational landscape is expected to be complex. The fusion of the planar aromatic ring introduces significant constraints on the larger, more flexible cycloalkane portion. In analogous, well-studied medium-sized rings like cyclooctane (B165968), a variety of low-energy conformations, such as the boat-chair (BC) and the twist-boat (TB), are known to exist in equilibrium. It is highly probable that the preferred conformations of 5,6,7,8,9,10-Hexahydrobenzocyclooctene would be derivatives of these fundamental shapes, adapted to accommodate the fused benzene ring.

However, without specific computational studies, any discussion of the exact geometries, dihedral angles, and relative energies of the conformers of 5,6,7,8,9,10-Hexahydrobenzocyclooctene would be speculative. The creation of a detailed data table, as requested, is therefore not possible based on current scientific literature. Future research employing computational chemistry methods would be necessary to elucidate the specific conformational preferences of this compound.

Academic Research Applications of 5,6,7,8,9,10 Hexahydrobenzocyclooctene Scaffolds

Strategic Building Blocks in Organic Synthesis for Complex Molecular Architectures

The synthesis of molecules containing medium-sized rings (8-11 atoms) like the hexahydrobenzocyclooctene core is a well-known challenge in organic chemistry. Direct cyclization methods are often inefficient due to unfavorable enthalpic and entropic factors, such as transannular strain and a low probability of ring-closing encounters. Consequently, chemists have developed innovative strategies to construct these valuable frameworks.

One effective method is the intramolecular Friedel-Crafts acylation, which forges a carbon-carbon bond between an aromatic ring and an aliphatic side chain to form the fused ring system. This approach has been successfully used to create various benzofused ketones, which are versatile intermediates for further chemical elaboration. Another powerful set of techniques involves ring-expansion reactions. These methods start with a more easily accessible smaller fused ring system, which is then expanded to the desired medium size. Strategies such as oxidative dearomatization-driven ring expansion of phenols and radical-mediated ring expansion of alkenyl cyclic alcohols have proven effective in building benzannulated medium-sized rings.

These synthetic advancements are crucial because they provide access to the benzocyclooctene (B12657369) scaffold as a foundational building block. From this core structure, complex molecular architectures can be assembled, incorporating additional functional groups and stereocenters. The inherent three-dimensionality of the scaffold allows for the precise spatial arrangement of substituents, a key feature in the design of biologically active molecules and functional materials.

Table 1: Synthetic Strategies for Accessing Benzo-Fused Medium-Sized Rings

| Synthetic Strategy | Description | Key Features |

| Intramolecular Friedel-Crafts Acylation | Cyclization of an aromatic compound with an acylating agent on a tethered side chain, typically using an acid catalyst. | Forms a C-C bond to close the ring; effective for creating benzofused ketones. |

| Ring-Closing Metathesis (RCM) | A powerful reaction using transition-metal catalysts (e.g., Grubbs' catalyst) to form a double bond and close a ring. | Versatile for various ring sizes; requires diene precursors. |

| Oxidative Dearomatization Ring Expansion (ODRE) | A biomimetic strategy where a phenol (B47542) is oxidized to a polycyclic cyclohexadienone intermediate, which then undergoes an aromatization-driven ring expansion. | Creates complex scaffolds found in natural products. |

| Radical-Mediated Ring Expansion | An electrophilic radical adds to an alkene in a cyclic precursor, triggering a ring expansion through a carbonyl migration process. | Enables the construction of 9-, 10-, and 11-membered rings. |

| Migratory Ring Expansion of Metallated Ureas | A method for creating medium-sized nitrogen heterocycles by expanding smaller benzo-fused cyclic ureas. | Efficiently yields benzodiazepines and benzodiazocines. researchgate.net |

Development of Advanced Materials: Optoelectronic and Polymeric Systems

The application of 5,6,7,8,9,10-hexahydrobenzocyclooctene scaffolds in the development of advanced materials is an emerging and largely underexplored field. However, the structural characteristics of this motif suggest significant potential. The combination of a rigid aromatic unit and a flexible saturated ring could be leveraged to create polymers with tailored thermal and mechanical properties. Incorporation of this scaffold into a polymer backbone could influence chain packing and morphology, which are critical factors in material performance.

In the realm of optoelectronics, functionalized benzocyclooctene derivatives could serve as components of organic semiconductors or emitters in organic light-emitting diodes (OLEDs). The aromatic portion of the scaffold can be modified to tune its electronic properties, such as the HOMO/LUMO energy levels, which govern charge transport and emission color. Radical polymers, which have open-shell electronic structures, are a class of materials with intriguing optical and magnetic properties for optoelectronic and spintronic applications. The hexahydrobenzocyclooctene framework could potentially be functionalized with stable radical groups to create novel materials in this class. While specific examples utilizing the hexahydrobenzocyclooctene scaffold are not yet prominent in the literature, the principles of molecular design in functional polymers provide a clear roadmap for future research in this area.

Frameworks in Catalysis and Ligand Design

The rigid yet non-planar structure of the 5,6,7,8,9,10-hexahydrobenzocyclooctene scaffold makes it an attractive framework for the design of new ligands for transition-metal catalysis. In asymmetric catalysis, the effectiveness of a chiral ligand is highly dependent on its ability to create a well-defined and sterically controlled environment around the metal center. The three-dimensional shape of the hexahydrobenzocyclooctene core can be exploited to control the spatial orientation of coordinating groups, thereby influencing the stereochemical outcome of a catalyzed reaction.

By attaching phosphine, amine, or N-heterocyclic carbene (NHC) moieties to the benzocyclooctene skeleton, it is possible to create a variety of bidentate or polydentate ligands. The design of such ligands is critical for the development of efficient base-metal catalysts, for instance, in reactions like alkene hydrosilylation. The scaffold's conformation can influence the "bite angle" of a bidentate ligand—a key parameter that affects catalytic activity and selectivity. Although the full potential of hexahydrobenzocyclooctene-based ligands is yet to be realized, the principles of ligand design suggest that this scaffold could provide access to novel catalytic systems with unique reactivity and selectivity.

Structural Motifs in Interdisciplinary Chemical Research

The unique structural attributes of the benzocyclooctene framework make it a valuable motif in various areas of chemical research, bridging synthetic chemistry with chemical biology and drug discovery.

One of the most significant applications of the benzocyclooctene scaffold is in the design and synthesis of analogues of complex natural products. Many biologically active natural products feature medium-sized rings that are essential for their function but also make their total synthesis difficult. By using the more synthetically accessible benzocyclooctene core as a mimic of these complex ring systems, researchers can create simplified analogues that retain biological activity.

A prominent example is the development of anticancer agents that function as inhibitors of tubulin polymerization. chemeo.comnih.gov The natural products colchicine (B1669291) and combretastatin (B1194345) A-4 are potent tubulin inhibitors, and their structures feature a bi-aryl system with a specific conformational restriction. Researchers have designed and synthesized benzocyclooctene-based compounds that mimic this crucial structural feature. nih.gov Several of these synthetic analogues have shown significant activity as inhibitors of tubulin polymerization, with some demonstrating IC₅₀ values in the low micromolar range. chemeo.comnih.gov This work not only provides insights into the structure-activity relationships of tubulin inhibitors but also offers a pathway to new potential therapeutic agents. chemeo.com

Table 2: Biological Activity of Benzocyclooctene-Based Tubulin Polymerization Inhibitors

| Compound | Description | Tubulin Polymerization IC₅₀ (µM) |

| Combretastatin A-4 (CA4) | Natural product, reference compound | < 5 |

| Benzocyclooctene Analogue 20 | Synthetic analogue | < 5 |

| Benzocyclooctene Analogue 21 | Synthetic analogue | < 5 |

| Benzocyclooctene Phenol 23 | Synthetic analogue with highest potency in the series | 1.2 |

Data sourced from studies on synthetic analogues of natural product inhibitors. chemeo.comnih.gov

In modern drug discovery, there is a constant need to explore new areas of chemical space to find novel bioactive compounds. Synthetic libraries containing diverse and structurally complex molecules are essential for this endeavor. Medium-sized rings are particularly valuable in this context because they are underrepresented in typical screening collections, yet they are prevalent in natural products with diverse biological activities. d-nb.info

The 5,6,7,8,9,10-hexahydrobenzocyclooctene scaffold is an ideal starting point for diversity-oriented synthesis (DOS), a strategy aimed at the efficient creation of large collections of structurally diverse small molecules. researchgate.net Using the synthetic methods developed for benzo-fused medium rings, chemists can produce a core scaffold and then systematically modify it with a wide range of functional groups at various positions. This approach allows for the generation of libraries of unique three-dimensional molecules that can be screened for biological activity against various targets. The exploration of these libraries can lead to the discovery of new molecular probes to study biological processes and starting points for the development of new pharmaceuticals. researchgate.netd-nb.info

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5,6,7,8,9,10-Hexahydrobenzocyclooctene in academic laboratories?

- Methodological Answer : Synthesis typically involves [4+2] cycloaddition reactions or catalytic hydrogenation of benzocyclooctene derivatives. Key steps include:

- Use of inert atmospheres (e.g., nitrogen/argon) to prevent oxidation.

- Purification via column chromatography or recrystallization to isolate the product.

- Validation of reaction completion using thin-layer chromatography (TLC).

- Reference protocols from advanced organic chemistry textbooks for optimizing yields and stereochemical outcomes .

Q. What spectroscopic techniques are most effective for characterizing 5,6,7,8,9,10-Hexahydrobenzocyclooctene?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogenation levels and ring conformation. Compare peaks to NIST Chemistry WebBook reference data .

- GC-MS : Validate molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C-H stretching in cycloalkanes).

- Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact.

- Store in airtight containers under inert gas to prevent degradation.

- Follow institutional guidelines for disposal of organic solvents and cyclic hydrocarbons .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the conformational dynamics of 5,6,7,8,9,10-Hexahydrobenzocyclooctene?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for chair, boat, and twist-boat conformers.

- Molecular Dynamics (MD) Simulations : Study ring flexibility under varying temperatures.

- Compare computational results with experimental NMR data to validate models .

Q. How should researchers resolve contradictions in adsorption behavior data of this compound on indoor surfaces?

- Methodological Answer :

- Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to analyze surface interactions at molecular scales.

- Replicate experiments under controlled humidity and temperature conditions to isolate variables.

- Cross-reference findings with adsorption studies of structurally similar cyclic hydrocarbons .

Q. What experimental strategies can elucidate reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to trace hydrogen transfer pathways.

- In Situ Spectroscopy (e.g., Raman or UV-Vis) to monitor intermediate formation.

- Compare catalytic efficiency of transition metals (e.g., Pd, Pt) in hydrogenation/dehydrogenation reactions .

Q. How can researchers validate the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Conduct aerobic/anaerobic biodegradation assays with soil/water samples.

- Use LC-MS/MS to detect degradation byproducts and quantify half-lives.

- Reference EPA risk evaluation frameworks for cyclic hydrocarbons to assess ecotoxicity .

Data Contradiction Analysis Framework

Key Methodological Resources

- Experimental Design : Leverage graduate-level curricula on organic synthesis and safety protocols .

- Data Validation : Utilize NIST Chemistry WebBook for spectral databases and EPA guidelines for environmental assessments .

- Advanced Techniques : Refer to Advanced Organic Chemistry for mechanistic insights and computational integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.